Triamcinolone acetonide 21-valerate

Descripción

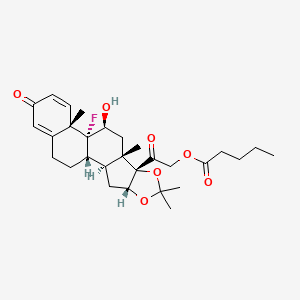

Structure

3D Structure

Propiedades

Número CAS |

51112-52-8 |

|---|---|

Fórmula molecular |

C29H39FO7 |

Peso molecular |

518.6 g/mol |

Nombre IUPAC |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] pentanoate |

InChI |

InChI=1S/C29H39FO7/c1-6-7-8-24(34)35-16-22(33)29-23(36-25(2,3)37-29)14-20-19-10-9-17-13-18(31)11-12-26(17,4)28(19,30)21(32)15-27(20,29)5/h11-13,19-21,23,32H,6-10,14-16H2,1-5H3/t19-,20-,21-,23+,26-,27-,28-,29+/m0/s1 |

Clave InChI |

JFOVIARCZOJXST-GIHRJZAFSA-N |

SMILES isomérico |

CCCCC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC(O2)(C)C |

SMILES canónico |

CCCCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC(O2)(C)C |

Origen del producto |

United States |

Synthesis and Derivatization Studies of Triamcinolone Acetonide 21 Valerate

Synthetic Pathways to Triamcinolone (B434) Acetonide Esters

The synthesis of triamcinolone acetonide esters primarily involves the modification of the hydroxyl group at the C-21 position. This transformation is crucial for altering the lipophilicity and, consequently, the absorption and distribution characteristics of the parent steroid.

Esterification at the C-21 Position of Triamcinolone Acetonide

The esterification of triamcinolone acetonide at the C-21 position is a common strategy to produce derivatives with modified properties. This process typically involves reacting triamcinolone acetonide with an appropriate acid chloride or anhydride (B1165640) in the presence of a suitable base or catalyst. google.com The reaction is generally carried out in an inert, dry organic solvent like dioxane, tetrahydrofuran, or N,N-dimethylformamide at temperatures ranging from 10 to 50°C. google.com Pyridine is often used as an acceptor for the hydrogen halide that forms during the reaction and can also serve as the solvent. google.com

For instance, the synthesis of various 21-aminoacyl esters of triamcinolone acetonide has been achieved by treating triamcinolone acetonide with the corresponding acid chlorides. google.com This general approach allows for the introduction of a wide variety of ester functional groups at the C-21 position, thereby enabling the fine-tuning of the molecule's properties.

Preparation of Specific 21-Aminoacyl Valerate (B167501) Derivatives

The synthesis of specific 21-aminoacyl valerate derivatives of triamcinolone acetonide follows the general esterification principles. For the preparation of triamcinolone acetonide 21-(δ-acetamino)valerate, δ-acetaminovaleric acid is first converted to its corresponding acid chloride using thionyl chloride. google.com This acid chloride is then reacted with triamcinolone acetonide to yield the desired ester. google.com A similar procedure is employed for the synthesis of triamcinolone acetonide 21-(δ-benzoylamino)valerate, where δ-benzoylaminovaleric acid is the starting material for the acid chloride formation. google.com These reactions are typically performed in a suitable solvent system, often with pyridine, to facilitate the esterification process. google.com

| Derivative Name | Starting Acid | Reagents | Melting Point (°C) |

|---|---|---|---|

| Triamcinolone acetonide 21-(δ-acetamino)valerate | δ-acetaminovaleric acid | Thionyl chloride, Triamcinolone acetonide | 194-197 |

| Triamcinolone acetonide 21-(δ-benzoylamino)valerate | δ-benzoylaminovaleric acid | Thionyl chloride, Triamcinolone acetonide | 175-178 |

Comparative Synthetic Strategies for Glucocorticoid Ester Analogs

The synthesis of glucocorticoid ester analogs is not limited to a single method. Various strategies have been developed to introduce ester functionalities, often with the goal of creating "antedrugs" – compounds that are active locally but are rapidly metabolized to inactive forms systemically. nih.gov

One approach involves the use of bulky reagents to selectively esterify specific hydroxyl groups, taking advantage of steric hindrance. nih.gov Another strategy involves the synthesis of 16,17-unsaturated glucocorticoids, which can then be further modified. For example, the addition of potassium cyanide to a 16,17-unsaturated glucocorticoid can yield a 16-nitrile, which can be hydrolyzed and then esterified to produce a 16-ester derivative. nih.gov

Furthermore, the incorporation of a γ-butyrolactone ring onto the glucocorticoid nucleus represents a more recent approach in the development of steroidal antedrugs. nih.gov These varied synthetic routes highlight the versatility and ongoing innovation in the field of medicinal chemistry to create glucocorticoid analogs with improved therapeutic profiles.

Prodrug Design Principles Applied to Glucocorticoid Esters

The design of glucocorticoid esters as prodrugs is a key strategy to enhance their therapeutic index. This involves chemical modifications that lead to a favorable balance between local efficacy and systemic effects.

Rational Design of Cortoic Acid Esters for Local Activity

A prominent strategy in glucocorticoid prodrug design is the synthesis of cortoic acid esters. oup.comnih.gov The rationale behind this approach is to create compounds that possess a high affinity for the glucocorticoid receptor, allowing for potent local anti-inflammatory activity, but are rapidly hydrolyzed in the systemic circulation to their corresponding inactive cortoic acids. oup.comnih.gov

The synthesis of esters of the 21-oic acid of triamcinolone acetonide exemplifies this principle. oup.comnih.gov The process involves the oxidation of the 21-hydroxyl group to a carboxylic acid, followed by esterification. oup.comnih.gov The resulting methyl ester of triamcinolone acetonide 21-oic acid has been shown to bind with high affinity to glucocorticoid receptors. oup.comnih.gov However, it is not significantly bound by serum steroid-binding proteins and undergoes rapid hydrolysis in serum to the acid form, which has a very low affinity for the receptor. oup.comnih.gov This rapid inactivation is a key feature for minimizing systemic side effects. oup.comnih.gov

| Compound | Absorbance Maximum (nm) |

|---|---|

| Triamcinolone Acetonide (TA) | 239 |

| TA 21-oic acid | 237 |

| TA 21-oic acid methyl ester (TAme) | 237 |

Strategies for Minimizing Systemic Activity through Ester Modification

Modifying the ester group at the C-21 position is a primary strategy to minimize the systemic activity of glucocorticoids. The rate of hydrolysis of the ester bond in the systemic circulation is a critical factor. nih.gov By designing esters that are rapidly cleaved by plasma esterases to the less active parent alcohol or an inactive acid metabolite, the potential for systemic side effects can be significantly reduced. nih.gov

Research into 21-ester derivatives has shown that the rate of in vitro hydrolysis in plasma can vary significantly depending on the structure of the acyl group. nih.gov For instance, certain 21-O-acyl groups are hydrolyzed much faster than the 16-methoxycarbonyl group in some antedrug designs, leading to a sequential deactivation process. nih.gov This differential hydrolysis rate is a key aspect of creating a favorable separation between topical anti-inflammatory potency and systemic effects. nih.gov The goal is to achieve high therapeutic activity at the site of application while ensuring rapid metabolic inactivation upon entry into the bloodstream. nih.govnih.govresearchgate.net

Molecular and Cellular Pharmacodynamics of Triamcinolone Acetonide 21 Valerate Preclinical Studies

Glucocorticoid Receptor Binding Affinity Studies

The initial and most critical step in the mechanism of action of glucocorticoids is their binding to the GR. The affinity of this binding is a key determinant of the potency of the steroid.

Competitive Binding Assays of Triamcinolone (B434) Acetonide and its Derivatives to Glucocorticoid Receptors

Competitive binding assays are instrumental in determining the relative affinity of various glucocorticoids for the GR. In these assays, a radiolabeled glucocorticoid, such as [3H]triamcinolone acetonide, is incubated with a source of GR, and unlabeled glucocorticoids are added in increasing concentrations to compete for binding. The concentration of the unlabeled steroid that inhibits 50% of the binding of the radiolabeled steroid is known as the IC50 value, which is inversely proportional to the binding affinity.

Studies have shown that triamcinolone acetonide binds to the GR with high affinity. For instance, in a cell-free competitive radio-labeled GR binding assay, the IC50 for triamcinolone acetonide was determined to be 1.5 nM. nih.gov This high affinity is a characteristic of potent synthetic glucocorticoids. nih.gov In comparative studies, the GR binding affinity for dexamethasone (B1670325) and fluocinolone (B42009) acetonide was found to be 5.4 nM and 2.0 nM, respectively. nih.gov

| Glucocorticoid | GR Binding Affinity (IC50, nM) |

| Triamcinolone Acetonide | 1.5 |

| Fluocinolone Acetonide | 2.0 |

| Dexamethasone | 5.4 |

This table presents the half-maximal inhibitory concentration (IC50) values for the binding of different glucocorticoids to the glucocorticoid receptor (GR), indicating their relative binding affinities.

Influence of C-21 Esterification on Receptor Interaction

The chemical structure of a glucocorticoid, particularly the substitutions at various positions of the steroid nucleus, significantly influences its binding affinity and biological activity. Esterification at the C-21 position is a common modification to alter the pharmacokinetic and pharmacodynamic properties of corticosteroids.

The introduction of an ester group at the C-21 position can impact the steroid's interaction with the GR. For example, the methyl ester of triamcinolone acetonide-21-oic acid has been shown to bind with high affinity to glucocorticoid receptors from human leukemic cells and rat liver. nih.gov The pattern of competition for this binding was characteristic of glucocorticoid receptors, with triamcinolone acetonide and its methyl ester derivative showing comparable high affinity. nih.gov This suggests that for certain esters, the modification at C-21 does not diminish, and may even be comparable to, the parent compound's ability to interact with the receptor.

Conformational Changes Induced by Ligand-Receptor Interactions

The binding of a glucocorticoid agonist, such as triamcinolone acetonide, to the ligand-binding domain (LBD) of the GR induces a significant conformational change in the receptor. nih.gov This transformation is essential for the subsequent steps in the signaling pathway, including the dissociation of chaperone proteins, nuclear translocation, and interaction with DNA and transcriptional co-regulators. nih.gov

Upon ligand binding, the GR undergoes a process of "activation." In studies using isolated perfused rat hearts with [3H]triamcinolone acetonide, receptor activation, measured by its ability to bind to DNA-cellulose, was observed to begin within 30 seconds of perfusion. nih.gov This activation involves the conversion of the unactivated receptor form to activated forms that can interact with the cell nucleus. nih.govnih.gov Structural analyses have revealed that triamcinolone acetonide enhances intramolecular contacts within the LBD, which contributes to the affinity and stability of the ligand-receptor complex. nih.govnih.gov This ligand-induced stabilization of a specific receptor conformation is a crucial aspect of its agonist activity.

Cellular Signaling Pathway Modulation

Following receptor binding and activation, the glucocorticoid-receptor complex modulates cellular signaling pathways, primarily by regulating gene expression. This modulation is the basis for the wide range of physiological and pharmacological effects of glucocorticoids.

Regulation of Glucocorticoid-Responsive Genes

The activated GR complex translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. frontiersin.orgfrontiersin.org This binding can either enhance (transactivation) or suppress (transrepression) the transcription of these genes. frontiersin.org

Microarray analysis in human trabecular meshwork cells has demonstrated that triamcinolone acetonide, along with other glucocorticoids like dexamethasone and fluocinolone acetonide, regulates a common set of genes, including RGC32, OCA2, ANGPTL7, MYOC, FKBP5, SAA1, and ZBTB16. nih.gov However, each glucocorticoid also uniquely regulates a distinct subset of genes, suggesting that subtle differences in chemical structure can lead to differential gene expression profiles. nih.gov For instance, in one cell line, triamcinolone acetonide specifically modulated genes involved in cell morphology. nih.gov This highlights the complexity of glucocorticoid-mediated gene regulation. Any process that results in a change in the state or activity of a cell or organism in response to a glucocorticoid stimulus is considered a response to glucocorticoid. jax.org

Interaction with Pro-inflammatory Transcription Factors (e.g., NF-κB, AP-1)

A major component of the anti-inflammatory action of glucocorticoids is their ability to interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). drugbank.comnih.gov This interference, often referred to as transcriptional repression, does not necessarily involve direct binding of the GR to DNA.

Triamcinolone acetonide has been shown to inhibit the NF-κB signaling pathway. drugbank.comnih.gov This inhibition prevents the transcription of genes encoding pro-inflammatory proteins like cytokines (e.g., IL-6, IL-8), chemokines (e.g., MCP-1), and enzymes (e.g., iNOS, COX-2). drugbank.comnih.govnih.gov For example, in microglial cells, triamcinolone acetonide was found to inhibit the expression of the pro-inflammatory genes iNOS, TNF-α, and IL-1β by blocking the NF-κB pathway. nih.gov The mechanism of this inhibition can involve the GR directly interacting with and sequestering NF-κB or competing for essential co-activator proteins.

| Pro-inflammatory Gene | Effect of Triamcinolone Acetonide | Signaling Pathway |

| iNOS | Inhibition of expression | NF-κB |

| TNF-α | Inhibition of expression | NF-κB |

| IL-1β | Inhibition of expression | NF-κB |

| IL-6 | Decreased protein expression | NF-κB |

| IL-8 | Decreased protein expression | NF-κB |

| MCP-1 | Decreased protein expression | NF-κB |

This table summarizes the inhibitory effects of triamcinolone acetonide on the expression of various pro-inflammatory genes and the associated signaling pathway.

Preclinical Pharmacokinetics and Biotransformation of Triamcinolone Acetonide 21 Valerate

Absorption and Distribution Profiles in Animal Models

The absorption and distribution of corticosteroids like Triamcinolone (B434) Acetonide 21-Valerate are crucial determinants of their efficacy and systemic effects. Studies in various animal models have provided insights into how this compound behaves following administration.

Following administration, Triamcinolone Acetonide and its esters can be absorbed both systemically and locally. The route of administration significantly influences the absorption profile. For instance, after intramuscular injection in horses, Triamcinolone Acetonide is slowly but almost completely absorbed. nih.govcabidigitallibrary.org In contrast, intrasynovial injections in horses also lead to systemic absorption. frontiersin.org

Studies in rats, dogs, and monkeys involving a related compound, Triamcinolone Acetonide 21-Phosphate, showed rapid absorption from the site of intramuscular injection, typically within 10-15 minutes. nih.gov While this is a different ester, it highlights the potential for rapid systemic uptake of Triamcinolone Acetonide derivatives. The valerate (B167501) ester's properties would influence the rate and extent of this absorption.

The following table provides a summary of absorption characteristics observed in animal studies for related Triamcinolone Acetonide compounds.

Table 1: Absorption Characteristics of Triamcinolone Acetonide Compounds in Animal Models

| Animal Model | Administration Route | Absorption Characteristics |

|---|---|---|

| Horses | Intramuscular | Slow but near complete absorption. nih.govcabidigitallibrary.org |

| Horses | Intrasynovial | Systemic absorption observed. frontiersin.org |

| Rats, Dogs, Monkeys | Intramuscular (Triamcinolone Acetonide 21-Phosphate) | Rapid absorption, within 10-15 minutes. nih.gov |

Once absorbed, Triamcinolone Acetonide and its derivatives distribute into various tissues. In rats administered Triamcinolone Acetonide 21-Phosphate, radioactivity was rapidly eliminated from tissues. nih.gov Studies on pregnant rats receiving Triamcinolone Acetonide showed distribution into the maternal-fetal unit, with the compound detected in both maternal plasma and embryos. nih.gov This indicates the potential for trans-placental transfer.

The distribution kinetics are dose-independent within a certain range, as demonstrated in studies with pregnant rats. nih.gov The volume of distribution for Triamcinolone Acetonide has been reported to be 99.5 L in animal studies, indicating extensive tissue uptake. fda.gov

Table 2: Tissue Distribution Findings for Triamcinolone Acetonide Compounds

| Animal Model | Compound | Key Distribution Findings |

|---|---|---|

| Rats | Triamcinolone Acetonide 21-Phosphate | Rapid elimination of radioactivity from tissues. nih.gov |

| Pregnant Rats | Triamcinolone Acetonide | Distribution into the maternal-fetal unit, detected in plasma and embryos. nih.gov |

| General Animal Studies | Triamcinolone Acetonide | Volume of distribution reported as 99.5 L. fda.gov |

Metabolic Pathways and Metabolite Identification

The biotransformation of Triamcinolone Acetonide 21-Valerate involves several key metabolic reactions that alter its structure and activity.

A primary step in the metabolism of this compound is the hydrolysis of the valerate ester group. This enzymatic cleavage, likely mediated by esterases present in the blood and tissues, would release Triamcinolone Acetonide. nih.gov Studies on a similar compound, Triamcinolone Acetonide 21-oic acid methyl ester, have shown that it is rapidly hydrolyzed in serum to its inactive acidic product, which has a very low affinity for glucocorticoid receptors. nih.gov This rapid inactivation is a key feature of its design for local action with reduced systemic effects. nih.gov

Following the initial hydrolysis, Triamcinolone Acetonide undergoes further metabolism, primarily through oxidative pathways. fda.govnih.gov The main metabolites identified in animal studies, including rats and dogs, are:

6β-hydroxytriamcinolone acetonide nih.govfda.gov

21-carboxytriamcinolone acetonide (also referred to as 21-carboxylic acid triamcinolone acetonide) fda.govnih.gov

21-carboxy-6β-hydroxytriamcinolone acetonide fda.gov

These metabolic transformations, particularly hydroxylation at the C-6 position and oxidation of the C-21 hydroxyl group to a carboxylic acid, are significant routes of biotransformation. fda.govnih.gov The formation of these metabolites is a result of hepatic metabolism. nih.gov

The metabolites of Triamcinolone Acetonide are generally considered to be substantially less active than the parent compound. fda.gov The anti-inflammatory activity of corticosteroids is heavily dependent on the presence of a hydroxyl group at the C-21 position. fda.gov The conversion of this group to a carboxylic acid, as seen in the formation of 21-carboxytriamcinolone acetonide, leads to a significant reduction in activity. nih.govnih.gov Similarly, 6-hydroxylation also decreases the anti-inflammatory potency. fda.gov

These metabolites are more water-soluble than the parent compound, which facilitates their rapid elimination from the body. fda.gov In rats, dogs, and monkeys, the primary route of excretion for Triamcinolone Acetonide metabolites is via the bile. nih.gov The rapid elimination of these less active metabolites contributes to minimizing systemic glucocorticoid effects.

Table 3: Major Metabolites of Triamcinolone Acetonide and Their Significance

| Metabolite | Metabolic Pathway | Significance |

|---|---|---|

| 6β-hydroxytriamcinolone acetonide | C-6 Hydroxylation | Decreased anti-inflammatory activity compared to the parent compound. nih.govfda.gov |

| 21-carboxytriamcinolone acetonide | C-21 Oxidation | Significantly reduced activity due to the loss of the C-21 hydroxyl group. nih.govnih.gov |

| 21-carboxy-6β-hydroxytriamcinolone acetonide | C-6 Hydroxylation and C-21 Oxidation | Expected to be substantially less active. fda.gov |

Elimination Kinetics in Animal Models

The elimination kinetics of triamcinolone acetonide and its derivatives have been characterized in various animal models, providing crucial data on how these compounds are cleared from the body. These studies are fundamental to understanding the duration of action and potential for systemic accumulation.

The plasma half-life of triamcinolone acetonide exhibits considerable variability depending on the animal species and the route of administration. Following intravenous or intramuscular administration of triamcinolone acetonide-21-phosphate in dogs, monkeys, and rats, the phosphate (B84403) ester is rapidly hydrolyzed to the active compound, triamcinolone acetonide. The subsequent elimination of radioactivity from the plasma is swift, with a reported half-life of 1 to 2 hours in these species. nih.gov

In horses, the elimination half-life is significantly longer and varies with the administration route. After intravenous administration, the elimination half-life of triamcinolone acetonide is approximately 6.1 hours. nih.gov In contrast, intramuscular administration results in a much more prolonged plasma terminal elimination half-life of 11.4 ± 6.53 days. cabidigitallibrary.orgnih.gov This extended half-life following intramuscular injection suggests a slow absorption from the muscle, creating a depot effect. Following intra-articular administration in horses, the plasma terminal elimination half-life is shorter, at 0.78 ± 1.00 days. cabidigitallibrary.orgnih.gov

A study in mice reported a dose-dependent half-life for edema suppression, a pharmacodynamic measure, of 30 to 90 hours for topically applied triamcinolone acetonide. sopharcos.com While not a direct measure of plasma half-life, this indicates a prolonged local effect that may influence systemic absorption and elimination.

Detailed plasma clearance values for triamcinolone acetonide or its esters in animal models are not extensively reported in the available literature. However, the rapid plasma half-life observed in several species following intravenous administration suggests an efficient clearance mechanism.

Table 1: Elimination Half-Life of Triamcinolone Acetonide in Animal Models

| Animal Model | Route of Administration | Elimination Half-Life | Citation |

|---|---|---|---|

| Dogs, Monkeys, Rats | Intravenous/Intramuscular (as 21-phosphate) | 1-2 hours | nih.gov |

| Horses | Intravenous | 6.1 hours | nih.gov |

| Horses | Intramuscular | 11.4 ± 6.53 days | cabidigitallibrary.orgnih.gov |

| Horses | Intra-articular | 0.78 ± 1.00 days | cabidigitallibrary.orgnih.gov |

| Mice | Topical (Edema Suppression) | 30-90 hours | sopharcos.com |

The primary route of excretion for triamcinolone acetonide and its metabolites is through the biliary system into the feces. nih.gov Studies in dogs, monkeys, and rats have consistently shown that the major excretory pathway is via the bile. nih.gov However, the ratio of biliary to urinary excretion can differ significantly among species, with reported ratios ranging from 1.5 to 15. nih.gov This indicates a species-specific variation in the handling and elimination of the compound.

In horses, after intramuscular and intra-articular administration, triamcinolone acetonide is detectable in both plasma and urine. Following intramuscular administration, the compound was below the limit of detection in plasma by day 52 and in urine by day 60. cabidigitallibrary.orgnih.gov After intra-articular administration, it was undetectable in plasma by day 7 and in urine by day 8. cabidigitallibrary.orgnih.gov This demonstrates that both renal and non-renal (presumably biliary) pathways contribute to the elimination of triamcinolone acetonide in this species.

Table 2: Excretion Routes of Triamcinolone Acetonide in Animal Models

| Animal Model | Primary Excretion Route | Biliary to Urinary Excretion Ratio | Citation |

|---|---|---|---|

| Dogs, Monkeys, Rats | Biliary | 1.5 to 15 | nih.gov |

| Horses | Biliary and Urinary | Not specified | cabidigitallibrary.orgnih.gov |

The particle size of a corticosteroid suspension can significantly influence its dissolution rate and, consequently, its absorption and elimination kinetics, particularly after local administration. While direct studies on the influence of particle size on the systemic elimination kinetics of this compound are not available, research on triamcinolone acetonide formulations provides relevant insights.

Studies on different formulations of triamcinolone acetonide have shown that particle size can affect the rate of adverse events, such as sterile endophthalmitis following intravitreal injection. It has been hypothesized that smaller particles may lead to a higher particle load, which could influence local inflammatory responses. researchgate.net While this is a localized effect, it underscores the importance of physical characteristics of the formulation.

The dissolution of triamcinolone acetonide particles is a prerequisite for absorption into the systemic circulation. Therefore, it is plausible that formulations with smaller particle sizes would have a larger surface area, leading to faster dissolution and potentially a more rapid onset of systemic absorption and subsequent elimination. Conversely, larger particles would dissolve more slowly, resulting in a more prolonged absorption phase and a longer apparent elimination half-life. This principle is often utilized to create long-acting depot formulations. However, specific studies quantifying the direct impact of particle size on the systemic elimination half-life and clearance of triamcinolone acetonide or its esters are not detailed in the currently available literature.

Structure Activity Relationship Sar Studies for Triamcinolone Acetonide Esters

Impact of C-21 Esterification on Glucocorticoid Receptor Affinity and Potency

The esterification of the C-21 hydroxyl group of triamcinolone (B434) acetonide is a key strategy to modulate its physicochemical properties and biological activity. The addition of an ester moiety, such as a valerate (B167501) group, significantly increases the lipophilicity of the parent compound, triamcinolone acetonide. This enhanced lipophilicity plays a crucial role in its ability to penetrate the stratum corneum, the outermost layer of the skin, and reach its target receptors in the viable epidermis and dermis.

For instance, studies on other corticosteroids have shown that longer-chain esters can lead to a higher affinity for the receptor compared to shorter-chain esters like acetates. This enhanced affinity often translates to greater intrinsic potency. However, it is a delicate balance, as excessively long or bulky ester groups can hinder the molecule's ability to fit optimally within the receptor, potentially leading to a decrease in activity. The valerate ester in triamcinolone acetonide 21-valerate represents a mid-to-long chain ester, suggesting a favorable balance between increased lipophilicity for skin penetration and optimal interaction with the glucocorticoid receptor.

Table 1: Illustrative Glucocorticoid Receptor Affinity of Esterified Corticosteroids

| Compound | Relative Binding Affinity (Illustrative) |

|---|---|

| Hydrocortisone (B1673445) | 1.0 |

| Hydrocortisone-17-valerate | 1.4 |

| Betamethasone (B1666872) | 5.0 |

| Betamethasone-17-valerate (B13397696) | 10.4 |

Note: This table provides illustrative data for other corticosteroids to demonstrate the principle of how esterification can impact receptor affinity. Specific comparative data for this compound was not available.

Influence of Steroid Skeleton Modifications on Biological Activity.nih.govnih.gov

The biological activity of this compound is not solely determined by the C-21 ester. The inherent potency of the parent molecule, triamcinolone acetonide, is a result of specific modifications to the core steroid skeleton. These modifications are crucial for its high glucocorticoid activity and reduced mineralocorticoid side effects.

Role of C-9 Fluorination on Receptor Affinity.nih.gov

A key modification in the triamcinolone acetonide molecule is the introduction of a fluorine atom at the C-9α position. This fluorination has a profound impact on the electronic properties of the steroid nucleus, leading to a significant increase in glucocorticoid receptor affinity and intrinsic potency. The strong electron-withdrawing nature of the fluorine atom enhances the acidity of the C-11β hydroxyl group, which is a critical interaction point with the glucocorticoid receptor. This strengthened interaction stabilizes the receptor-ligand complex, leading to a more potent and prolonged biological response.

Significance of the 16,17-Acetonide Moiety

From a biological standpoint, the 16,17-acetonide moiety is crucial for several reasons. It protects the 17α-hydroxyl group from metabolic degradation, thereby prolonging the drug's half-life and duration of action. Furthermore, this group helps to orient the C-17 side chain in a conformation that is optimal for binding to the glucocorticoid receptor. Studies have shown that the 16α,17α-ketal structures can significantly enhance topical anti-inflammatory activity. nih.gov

Effects of Substitutions at C-16

The substitution at the C-16 position of the steroid nucleus plays a critical role in differentiating the activities of various corticosteroids. In the case of triamcinolone acetonide, the presence of a 16α-hydroxyl group is significant. This substitution, in combination with the 9α-fluoro group, virtually eliminates the mineralocorticoid activity of the compound. Mineralocorticoid effects, such as sodium and water retention, are undesirable side effects of systemic corticosteroid therapy. The 16α-hydroxylation effectively prevents the molecule from binding to the mineralocorticoid receptor, thus conferring a high degree of glucocorticoid selectivity.

Correlation between Lipophilicity and Topical Efficacy.nih.gov

The topical efficacy of corticosteroids like this compound is intrinsically linked to their lipophilicity. The ability of a drug to be effective when applied to the skin depends on its capacity to pass through the lipid-rich stratum corneum. Esterification at the C-21 position, as seen with the valerate ester, is a primary method to increase a corticosteroid's lipophilicity.

An increase in lipophilicity generally leads to enhanced percutaneous absorption, allowing more of the active drug to reach the target cells in the epidermis and dermis. This results in a greater local concentration of the drug at the site of inflammation, leading to a more potent therapeutic effect. However, the relationship is not always linear. Excessive lipophilicity can lead to the drug being retained in the stratum corneum, forming a reservoir but potentially slowing its release to the deeper skin layers. Therefore, an optimal balance of lipophilicity is required for maximum topical efficacy. The valerate ester of triamcinolone acetonide is designed to strike this balance, providing sufficient lipophilicity for effective skin penetration without being excessively retained in the superficial layers of the skin.

Table 2: Lipophilicity and Relative Topical Potency of Selected Corticosteroids (Illustrative)

| Corticosteroid | Lipophilicity (Log P) - Approximate | Relative Topical Potency |

|---|---|---|

| Hydrocortisone | 1.6 | Low |

| Triamcinolone Acetonide | 2.5 | Medium |

| Betamethasone Valerate | 3.0 | High |

| Clobetasol Propionate | 3.9 | Very High |

Note: This table presents illustrative data to show the general correlation between lipophilicity and topical potency. The Log P values are approximate and can vary based on the determination method. Specific comparative data for this compound was not available.

Advanced Drug Delivery Systems Research for Triamcinolone Acetonide Esters Preclinical Focus

Nanocarrier-Based Delivery Systems

Nanocarriers offer a versatile platform for the delivery of triamcinolone (B434) acetonide esters, with a focus on improving bioavailability and reducing side effects.

Liposomal Formulations for Enhanced Delivery

Liposomes, which are vesicular structures composed of lipid bilayers, are being investigated to improve the delivery of triamcinolone acetonide. researchgate.netresearchgate.net These formulations aim to increase the deposition of the drug within the skin, thereby localizing its anti-inflammatory effects and minimizing systemic absorption. researchgate.net Research has shown that the composition of liposomes, particularly the inclusion of cholesterol, can enhance their stability. researchgate.net While the addition of cholesterol may slightly decrease the amount of encapsulated drug, the levels often remain therapeutically relevant. researchgate.net

Preclinical studies have explored the development of multilamellar liposomes for triamcinolone acetonide, focusing on preparation methods and stability assessments. researchgate.net The stability of these liposomal formulations has been found to be influenced by storage temperature, with refrigeration at 4-6°C providing greater stability than storage at room temperature. researchgate.net Furthermore, novel topical liposomal formulations of triamcinolone acetonide have been designed and tested in animal models and early-phase human trials for ocular conditions. nih.govmdpi.com These studies have demonstrated the potential for controlled and continuous release of the drug into posterior eye tissues. nih.gov

Table 1: Research Findings on Liposomal Formulations of Triamcinolone Acetonide

| Formulation Characteristic | Finding | Source |

| Composition | Addition of cholesterol improves stability. | researchgate.net |

| Stability | Higher stability observed under refrigerated storage (4-6°C). | researchgate.net |

| Drug Deposition | Aims to increase deposition in the dermis and epidermis. | researchgate.net |

| Ocular Delivery | Demonstrated continuous and controlled release in posterior segment tissues. | nih.gov |

Ultradeformable Vesicles (Transfersomes) for Improved Skin Delivery

Ultradeformable vesicles, also known as Transfersomes, are highly elastic lipid vesicles that have shown promise for enhancing the penetration of drugs through the skin. ijpsjournal.comresearchgate.netdovepress.com These vesicles are designed to overcome the barrier of the stratum corneum, the outermost layer of the skin. dovepress.comnih.gov The high deformability of Transfersomes allows them to squeeze through pores in the skin that are much smaller than their own diameter. ijpsjournal.com

Preclinical studies conducted by Cevc and Blume on triamcinolone acetonide-loaded Transfersomes demonstrated increased biological potency and a prolonged therapeutic effect. ijpsjournal.com These flexible carriers are thought to penetrate the intact skin, reaching deeper layers to establish a drug depot for sustained release. ijpsjournal.comresearchgate.net The mechanism involves the vesicles moving along the hydration gradient of the skin, from the relatively dry surface to the more hydrated deeper layers. dovepress.com This allows for the delivery of the encapsulated drug into the epidermis and dermis. dovepress.com

Table 2: Characteristics of Triamcinolone Acetonide-Loaded Transfersomes

| Feature | Description | Source |

| Mechanism | Penetrate the stratum corneum due to high deformability. | ijpsjournal.comdovepress.com |

| Drug Delivery | Creates a drug depot in deeper skin layers for prolonged release. | ijpsjournal.comresearchgate.net |

| Biological Effect | Increased potency and prolonged effect of triamcinolone acetonide. | ijpsjournal.com |

Solid Lipid Nanoparticles and Cubosomes

Solid lipid nanoparticles (SLNs) represent another avenue of research for the topical and transdermal delivery of corticosteroids like triamcinolone acetonide. nih.govnih.govresearchgate.net SLNs are formulated from solid lipids and are investigated for their ability to provide controlled drug release and enhance skin penetration. nih.govnih.gov Research has focused on optimizing the synthesis of triamcinolone acetonide-loaded SLNs by adjusting factors such as lipid and surfactant quantities to achieve desired particle size and stability. nih.govresearchgate.net

One study focused on creating SLNs with stearic acid as the lipid, soy phosphatidylcholine as an ionic surfactant, and Tween 80 as a nonionic surfactant. nih.gov The goal was to minimize particle size while maximizing zeta potential, a measure of particle stability. nih.govresearchgate.net The optimized formulation showed a high level of encapsulated triamcinolone acetonide. nih.govresearchgate.net While specific research on cubosomes for triamcinolone acetonide valerate (B167501) is less detailed in the provided context, cubosomes are another class of lipid-based nanoparticles with a unique cubic liquid crystalline structure that are also being explored for drug delivery applications.

Table 3: Optimization of Triamcinolone Acetonide-Loaded Solid Lipid Nanoparticles

| Parameter | Goal | Result of Optimized Formulation | Source |

| Particle Size | Minimize | 683 ± 5 nm | nih.govresearchgate.net |

| Zeta Potential | Maximize | -38.0 ± 7.6 mV | nih.govresearchgate.net |

| Encapsulation | High | Achieved a high value of encapsulated drug | nih.govresearchgate.net |

Hydrogel-Based Delivery Systems

Hydrogels, which are three-dimensional networks of hydrophilic polymers, are being explored for the sustained and targeted delivery of triamcinolone acetonide.

Thermoreversible Hydrogels for Sustained Release

Thermoreversible hydrogels are materials that exist as a liquid at room temperature and transition to a gel state at body temperature. nih.gov This property makes them suitable for injectable drug delivery systems that can form a drug depot in situ. Research has been conducted on Poloxamer 407-based thermoreversible hydrogels containing triamcinolone acetonide for localized delivery. nih.govnih.gov

In preclinical studies, a hydrogel composed of 20% Poloxamer 407 with 30% triamcinolone acetonide was identified as a promising formulation. nih.gov In-vitro release studies demonstrated a sustained release profile, with a significant amount of the drug released over a period of weeks. nih.gov The mechanism of release is attributed to both the dissolution of the drug and transport via micelles formed by the poloxamer. nih.gov These hydrogels have shown sufficient stability at refrigerated temperatures and appropriate stiffness for prolonged adhesion at the target site. nih.gov

Table 4: Properties of a Thermoreversible Triamcinolone Acetonide Hydrogel

| Property | Finding | Source |

| Composition | 20% Poloxamer 407 with 30% triamcinolone acetonide. | nih.gov |

| Gelation | Solidifies within 20 seconds at body temperature. | nih.gov |

| Release Profile | Sustained release over several weeks. | nih.gov |

| Stability | Sufficient storage stability at 4°C. | nih.gov |

Supramolecular Hydrogels for Enhanced Permeation

Supramolecular hydrogels are formed through non-covalent interactions between molecules, which can lead to materials with responsive and self-healing properties. ucl.ac.ukrsc.org These hydrogels are being investigated for their potential to enhance the permeation of drugs through biological barriers. researchgate.net The dynamic nature of the bonds in supramolecular hydrogels allows for flexibility and potential responsiveness to environmental stimuli. ucl.ac.uk

While direct preclinical research on supramolecular hydrogels specifically for "triamcinolone acetonide 21-valerate" is not extensively detailed in the provided search results, the principles of this technology are being applied to other corticosteroids. For instance, a drug-peptide supramolecular hydrogel was developed for dexamethasone (B1670325) to boost transcorneal permeability. researchgate.net This approach utilizes ligand-receptor interactions to enhance drug delivery. researchgate.net The concept of using supramolecular hydrogels to enhance the permeation of triamcinolone acetonide is an active area of research, building on the development of bioadhesive gels using polymers like carbopol and poloxamer to improve mucosal permeation. nih.gov

Preclinical Research on Novel Drug Delivery Systems for this compound Remains Undisclosed

Despite a comprehensive search of available scientific literature, detailed preclinical data regarding the pharmacokinetic and pharmacodynamic assessment of novel drug delivery systems for the specific chemical compound This compound in animal models is not publicly available.

Extensive searches were conducted to locate studies focusing on advanced drug delivery systems, such as nanoparticles, liposomes, microspheres, or other novel formulations, and their subsequent evaluation in preclinical settings. The objective was to identify research detailing the absorption, distribution, metabolism, and excretion (pharmacokinetics) as well as the therapeutic effects (pharmacodynamics) of this compound when administered via these innovative platforms in animal subjects.

The performed searches yielded information on related compounds, such as Triamcinolone acetonide and its phosphate (B84403) or acetate (B1210297) esters, but failed to retrieve any specific research pertaining to the 21-valerate ester. Consequently, no data tables or detailed research findings on the preclinical assessment of novel delivery systems for this compound in animal models can be provided at this time.

This lack of available information prevents a thorough analysis and presentation of the requested content under the specified outline. Further research or access to proprietary studies would be required to address the pharmacokinetic and pharmacodynamic properties of novel formulations of this particular compound.

Chemical Stability and Degradation Research of Triamcinolone Acetonide 21 Valerate

Degradation Pathways and Kinetics

The degradation of corticosteroids like Triamcinolone (B434) Acetonide 21-Valerate predominantly occurs at the C17 side chain. scite.ai The specific pathways and the speed at which they occur are influenced by various factors, including the presence of oxygen, catalysts, and the chemical environment.

The primary degradation pathway for triamcinolone acetonide in non-aqueous environments, such as ointments, is oxidation. scite.airesearchgate.netnih.gov This process involves the C-21 hydroxyl group, leading to the formation of two principal degradation products.

The initial step is the oxidation of the 21-hydroxy group by molecular oxygen to form a 21-aldehyde derivative. researchgate.netnih.gov This 21-aldehyde is considered the primary degradation product. Subsequently, this aldehyde can undergo further oxidation to yield a 17-carboxylic acid, which is identified as a secondary degradation product. researchgate.netnih.gov This sequential degradation pathway is illustrated by the kinetic profile of the formation of these degradants over time in an ointment formulation stored at elevated temperatures.

Interactive Table: Formation of Major Degradation Products of Triamcinolone Acetonide in Ointment at 60°C

| Time (Days) | 21-Aldehyde (% of degradant) | 17-Carboxylic Acid (% of degradant) |

| 0 | 0.00 | 0.00 |

| 5 | 2.50 | 1.00 |

| 10 | 4.00 | 2.50 |

| 15 | 4.50 | 4.00 |

| 20 | 4.20 | 5.50 |

| Data derived from kinetic models presented in studies on triamcinolone acetonide degradation. researchgate.net |

The kinetic model suggests that as the 21-aldehyde is formed, it is subsequently converted to the 17-carboxylic acid, causing the concentration of the aldehyde to level off and even decrease over time, while the concentration of the carboxylic acid continues to increase. researchgate.net

The oxidative degradation of triamcinolone acetonide is significantly accelerated by the presence of trace metals. researchgate.netnih.gov These metal ions act as catalysts for the oxidation reaction with O2. researchgate.net Research has demonstrated that even small amounts of metal contaminants can have a profound effect on the degradation rate of the corticosteroid.

For instance, studies have shown that spiking propylene (B89431) glycol solutions of triamcinolone acetonide with copper(II) acetate (B1210297) leads to a dose-dependent increase in the degradation rate constant.

Interactive Table: Effect of Copper(II) Acetate on Triamcinolone Acetonide Degradation in Propylene Glycol at 60°C

| Copper(II) Acetate Concentration (ppm) | First-Order Degradation Constant (k) (days⁻¹) |

| 0 | 0.0030 |

| 0.1 | 0.0152 |

| 1 | 0.0637 |

| 10 | 0.1190 |

| Data represents the catalytic effect of a trace metal on the degradation kinetics. researchgate.net |

This catalytic activity is particularly relevant in complex formulations like ointments, where excipients such as lanolin or petrolatum can be a source of trace metal impurities. researchgate.net

Esterified corticosteroids, including Triamcinolone Acetonide 21-Valerate, can undergo ester rearrangement and hydrolysis. Studies on analogous compounds, such as betamethasone (B1666872) 17-valerate, provide insight into these degradation pathways. Betamethasone 17-valerate has been shown to degrade via two major pathways: acyl migration from the 17- to the 21-position to form the betamethasone 21-valerate isomer, and hydrolysis of the ester to form betamethasone alcohol. nih.gov

This degradation follows first-order kinetics and is sensitive to pH, with maximum stability observed in the pH range of 4-5 for betamethasone valerate (B167501). nih.gov Similarly, the hydrolysis of other corticosteroid esters, like triamcinolone acetonide palmitate, has been shown to follow pseudo-first-order kinetics and is influenced by the pH of the solution. nih.gov These studies highlight that both acyl migration and hydrolysis are potential degradation routes for this compound, particularly in aqueous or solution-based formulations.

Influence of Formulation Components on Stability

The stability of this compound is not solely dependent on its intrinsic chemical properties but is also heavily influenced by the excipients used in its formulation.

Excipients can play a complex role in the stability of a drug. In ointment formulations, triamcinolone acetonide tends to be concentrated in the propylene glycol (PG) phase. researchgate.netnih.gov While PG acts as a solvent, it can also facilitate degradation. Research has shown that triamcinolone acetonide degrades more rapidly in PG that has been mixed with other common ointment excipients like lanolin and petrolatum. researchgate.net

This accelerated degradation is attributed to the extraction of trace metal catalysts from the lanolin and petrolatum into the PG phase, thereby increasing their concentration around the corticosteroid molecules and enhancing the rate of oxidative degradation. researchgate.net A study comparing the stability of triamcinolone acetonide in untreated PG versus PG extracted from a lanolin-petrolatum base found that after 16 days at 60°C, the remaining relative content of the drug was 97.2% in untreated PG but only 85.2% in the extracted PG, confirming that excipient-derived impurities accelerate degradation. researchgate.net

Given that oxidation is a primary degradation pathway, the use of antioxidants is a logical stabilization strategy. The addition of antioxidants that partition into the same phase as the corticosteroid can effectively inhibit degradation. For example, in an ointment where triamcinolone acetonide and catalytic metals are concentrated in the propylene glycol phase, the addition of sodium metabisulfite, which also resides in the PG phase, has been shown to stabilize the formulation. researchgate.netnih.gov

However, the effectiveness of all antioxidants is not guaranteed. In some bioadhesive formulations of triamcinolone acetonide, common antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) were found to be ineffective at adequately prolonging storage stability. google.comgoogle.com In other delivery systems, such as liposomes, the addition of an antioxidant was a key factor in achieving a formulation with acceptable stability. nih.gov This indicates that the choice of stabilizer must be carefully tailored to the specific formulation and its potential degradation mechanisms.

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research data focusing on the thermal and photodegradation of this compound. While extensive studies have been conducted on the parent compound, Triamcinolone Acetonide, and other corticosteroid esters, this specific derivative has not been the subject of detailed public-domain degradation investigations.

Research into the stability of the closely related compound, Triamcinolone Acetonide, reveals several key degradation pathways that could be relevant but are not directly applicable. For instance, Triamcinolone Acetonide is known to degrade through oxidation, a process catalyzed by trace metals, leading to the formation of 21-aldehyde and 17-carboxylic acid derivatives. researchgate.netresearchgate.netnih.gov Its stability is also highly dependent on pH, with minimum degradation observed around pH 3.4. nih.govnih.gov Furthermore, Triamcinolone Acetonide is susceptible to photodegradation, particularly from UVB radiation, which can induce phototoxic properties through radical formation. nih.gov

Studies on other corticosteroid esters, such as betamethasone-17-valerate (B13397696), show that the ester functional group is a critical factor in the molecule's stability, often leading to degradation via hydrolysis or transesterification. researchgate.net For example, betamethasone-17-valerate can degrade into betamethasone-21-valerate and betamethasone alcohol. researchgate.net This highlights that the degradation profile of an esterified steroid can be significantly different from its non-esterified parent.

However, without specific studies on this compound, it is not possible to provide the detailed research findings and data tables for its thermal and photodegradation as requested. Extrapolating data from related but chemically distinct compounds would not be scientifically accurate and would violate the specific constraints of the request.

Therefore, the section on "Thermal and Photodegradation Investigations" for this compound cannot be completed at this time due to the absence of specific data in the available literature.

Analytical Methodologies for Research and Characterization of Triamcinolone Acetonide 21 Valerate

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the separation and quantification of corticosteroids like Triamcinolone (B434) Acetonide from various matrices. These methods offer high resolution and sensitivity, making them indispensable for quality control and research.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Triamcinolone Acetonide, with numerous methods developed and validated for its quantification in pharmaceutical dosage forms and biological samples. These methods are typically validated according to the International Council for Harmonisation (ICH) guidelines, ensuring their specificity, precision, accuracy, linearity, and robustness. unesp.brresearchgate.net

A common approach involves reversed-phase (RP) HPLC, utilizing a C18 column. nih.govresearchgate.net For instance, a stability-indicating HPLC-UV method was developed to determine Triamcinolone Acetonide and its degradation products in an ointment. This method employed an Altima C18 column with a mobile phase of acetonitrile (B52724) and water buffered at pH 7, with UV detection at 241 nm. nih.gov The method demonstrated linearity over a wide concentration range and was proven to be accurate and precise. nih.gov

Another validated RP-HPLC method for estimating Triamcinolone Acetonide in tablets and injections used a Phenomenex Luna C18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer (pH 6.8), with detection at 238 nm. nih.gov This method was found to be simple, selective, and sensitive, with a retention time of 5.249 minutes and linearity in the concentration range of 10-50 µg/ml. nih.gov

The development of HPLC methods often involves optimizing the mobile phase composition to achieve the best separation. For example, in the analysis of an injectable suspension, various combinations of buffer, acetonitrile, and water were tested, with a final mobile phase of water and acetonitrile (60:40 v/v) providing good peak shape and resolution. researchgate.net The detection wavelength is typically selected based on the UV absorbance maximum of Triamcinolone Acetonide, which is around 238-240 nm. nih.govresearchgate.net

Interactive Data Table: HPLC Method Parameters for Triamcinolone Acetonide Analysis

| Parameter | Method 1 (Ointment) nih.gov | Method 2 (Tablet/Injection) nih.gov | Method 3 (Injectable Suspension) researchgate.net |

| Column | Altima C18 (250x4.6mm, 5µm) | Phenomenex Luna C18 (250x4.6mm, 5µm) | Inertsil ODS 3V (150x4.6mm, 5µm) |

| Mobile Phase | Acetonitrile and water (buffered at pH 7) | Acetonitrile: 0.05M Phosphate buffer pH 6.8 (55:45 v/v) | Water: Acetonitrile (60:40 v/v) |

| Flow Rate | 1.5 ml/min | 1.0 ml/min | 1.0 ml/min |

| Detection | UV at 241 nm | UV at 238 nm | UV at 254 nm |

| Linearity Range | 0.02-125% of workload | 10-50 µg/ml | 10-150% of specification level |

| Retention Time | Not specified | 5.249 min | 2.72 min |

| Validation | ICH guidelines | ICH guidelines | ICH guidelines |

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) offers a versatile and cost-effective alternative to HPLC for the analysis of Triamcinolone Acetonide. It allows for the simultaneous analysis of multiple samples, making it suitable for high-throughput screening. researchgate.net

A stability-indicating HPTLC method was developed for the analysis of Triamcinolone Acetonide in bulk drug and sterile injectable suspension. researchgate.net This method utilized HPTLC aluminum precoated plates with silica (B1680970) gel 60F-254 as the stationary phase and a solvent system of Toluene: ethyl acetate (B1210297): ammonia (B1221849) solution (33:67:0.1 %v/v). researchgate.net Densitometric analysis was performed in the absorbance mode at 240 nm. The method was validated for precision, accuracy, and robustness, with a linear regression analysis showing a good correlation in the concentration range of 100.0-2000.0 ng/spot. researchgate.net

HPTLC has also been used for the simultaneous determination of Triamcinolone Acetonide and other drugs in combined formulations. For instance, a method was developed for the determination of nadifloxacin, mometasone (B142194) furoate, and miconazole (B906) nitrate (B79036) in a cream formulation, demonstrating the technique's applicability in complex matrices. dshs-koeln.de

Interactive Data Table: HPTLC Method for Triamcinolone Acetonide

| Parameter | Stability-Indicating HPTLC Method researchgate.net |

| Stationary Phase | HPTLC aluminum precoated plates with silica gel 60F-254 |

| Mobile Phase | Toluene: ethyl acetate: ammonia solution (33:67:0.1 %v/v) |

| Detection | Densitometric analysis at 240 nm |

| Linearity Range | 100.0-2000.0 ng/spot |

| Rf Value | 0.38 ± 0.02 |

| LOD | 33.0 ng/spot |

| LOQ | 100.0 ng/spot |

| Validation | Validated for precision, accuracy, robustness, and recovery |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Bioanalytical Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the bioanalytical quantification of Triamcinolone Acetonide in biological fluids like plasma and urine. These methods offer high sensitivity and selectivity, allowing for the detection of low concentrations of the drug and its metabolites. nih.govnih.govsigmaaldrich.cnijsrst.com

A quantitative ESI-LC-MS/MS assay was developed for the analysis of Triamcinolone Acetonide in urine for doping control purposes. nih.gov The method involved liquid-liquid extraction and separation on a C18 column with a gradient elution program. nih.gov Another study developed and validated a UPLC-ESI-MS/MS method for the quantification of Triamcinolone Acetonide in human plasma, demonstrating linearity over a concentration range of 0.53–21.20 ng/mL. nih.gov

LC-MS/MS is also crucial for studying the metabolism of Triamcinolone Acetonide. One study used LC/MS/MS to detect and characterize metabolites in human urine after intramuscular administration, identifying several previously undescribed metabolites. ijsrst.com

Interactive Data Table: LC-MS/MS Method for Triamcinolone Acetonide in Human Plasma

| Parameter | UPLC-ESI-MS/MS Method nih.gov |

| Sample Matrix | Human Plasma |

| Extraction | Ethyl acetate and N-hexane (4:1, v/v) |

| Column | C18 reverse-phase column |

| Mobile Phase | Acetonitrile-water containing 1% formic acid (55:45, v/v) |

| Detection | UPLC-ESI-MS/MS |

| Linearity Range | 0.53–21.20 ng/mL |

| LLOQ | 0.53 ng/mL |

| Precision (Intra- and Inter-run) | 3.007% to 9.960% and 3.528% to 11.26% |

| Accuracy (Intra- and Inter-run) | -1.962% to -6.577% and -3.371% to 0.348% |

Spectrophotometric Approaches

Spectrophotometric methods provide simpler and more cost-effective alternatives to chromatographic techniques for the quantification of Triamcinolone Acetonide, particularly in pharmaceutical formulations.

UV Spectrophotometry for Quantification

UV-Vis spectrophotometry is a straightforward and rapid method for the quantification of Triamcinolone Acetonide. The method is based on the measurement of the absorbance of the compound at its wavelength of maximum absorption (λmax), which is typically around 238-240 nm in solvents like ethanol (B145695) or methanol (B129727). nih.govresearchgate.netbibliomed.org

A validated UV spectrophotometric method for the estimation of Triamcinolone Acetonide in tablets and injections involved dissolving the compound in methanol and measuring the absorbance at 228 nm using a first-order derivative method. researchgate.net The method was found to be linear in the concentration range of 10-50 µg/ml. researchgate.net Another study developed a simple UV-Vis spectrophotometric method using a dissolution medium (0.15% Tween 20) as a solvent, with a λmax of 240 nm and a linear range of 10-50 µg/ml. bibliomed.org

The validation of these methods typically includes assessments of linearity, accuracy, precision, and specificity to ensure reliable results. unesp.brbibliomed.orgnih.gov

Interactive Data Table: UV Spectrophotometric Methods for Triamcinolone Acetonide

| Parameter | First-Order Derivative Method researchgate.net | Dissolution Media Method bibliomed.org |

| Solvent | Methanol | 0.15% Tween 20 |

| λmax | 228 nm (First-order derivative) | 240 nm |

| Linearity Range | 10-50 µg/ml | 10-50 µg/ml |

| Correlation Coefficient (r²) | 0.9999 | 0.998 |

| Validation | Validated as per ICH guidelines | Validated for linearity, accuracy, and recovery |

Colorimetric Reaction Methods

Colorimetric methods involve a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte. These methods can enhance the specificity of the analysis by shifting the measurement to a wavelength where interference from excipients is minimal.

A rapid and sensitive method for the quantitative analysis of Triamcinolone Acetonide in a nasal spray was developed using a blue tetrazolium colorimetric reaction. nih.gov The reaction of Triamcinolone Acetonide with blue tetrazolium in the presence of an alkali (tetramethylammonium hydroxide) produces a colored formazan (B1609692), which is measured at 525 nm. nih.gov This method was validated and showed good linearity, accuracy, and precision in the concentration range of 10–40 µg/mL. nih.gov

Another colorimetric method proposed the use of isonicotinic acid hydrazide for the determination of Triamcinolone Acetonide in various dosage forms, reporting good precision and reproducibility.

Interactive Data Table: Colorimetric Method for Triamcinolone Acetonide

| Parameter | Blue Tetrazolium Method nih.gov |

| Reagent | Blue Tetrazolium |

| Reaction | Forms a colored formazan with the corticosteroid |

| λmax | 525 nm |

| Linearity Range | 10–40 µg/mL |

| Correlation Coefficient (r²) | 0.998 |

| LOQ | 9.99 µg/mL |

| Validation | Validated for linearity, accuracy, and precision |

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is a critical component in the research and characterization of pharmaceutical compounds such as Triamcinolone Acetonide 21-Valerate. These methods are essential for distinguishing the intact drug from its potential degradation products, which may form during manufacturing, storage, or use. A robust stability-indicating method ensures the accurate quantification of the active pharmaceutical ingredient (API) and provides insights into its degradation pathways. While specific literature on this compound is limited, the principles of method development can be effectively understood by examining studies on the parent compound, Triamcinolone Acetonide, and other related corticosteroid esters.

The primary technique for developing stability-indicating methods for corticosteroids is high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for the identification of degradation products. The development process typically involves subjecting the drug substance to forced degradation under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. The goal is to generate potential degradation products and then develop a chromatographic system capable of separating all these compounds from the parent drug.

Forced Degradation Studies

Forced degradation studies are fundamental to understanding the stability profile of a drug. For Triamcinolone Acetonide, research has shown its susceptibility to degradation under several conditions. medcraveonline.comnih.gov It can be inferred that this compound would exhibit similar vulnerabilities, with the addition of potential hydrolysis of the valerate (B167501) ester group.

One study on Triamcinolone Acetonide subjected the compound to a range of stress conditions to identify its degradation pathways. cu.edu.eg The findings from forced degradation studies on the parent compound, Triamcinolone Acetonide, are summarized below and offer a predictive basis for the stability of its 21-valerate ester.

Acid Degradation: Treatment with 0.1N hydrochloric acid at 40°C for 6 hours resulted in approximately 13.06% degradation of Triamcinolone Acetonide. medcraveonline.com In acidic conditions below pH 4, cleavage of the cyclic ketal of triamcinolone acetonide can occur, yielding triamcinolone. google.com

Alkaline Degradation: Triamcinolone Acetonide is highly susceptible to degradation in basic conditions. medcraveonline.com Exposure to 0.1N sodium hydroxide (B78521) at 40°C for 90 minutes led to 97.69% degradation. medcraveonline.com The primary degradation pathway in neutral and basic solutions is the autoxidation of the primary alcohol group at the C-21 position. google.com

Oxidative Degradation: Under oxidative stress using 6% hydrogen peroxide at 40°C, Triamcinolone Acetonide showed about 13.9% degradation. medcraveonline.com Oxidative degradation is a significant pathway, and trace metal ions can markedly accelerate this process in neutral and basic solutions. google.com A study on an ointment formulation identified the 21-aldehyde as a primary oxidation product, which can further degrade to a 17-carboxylic acid. nih.gov

Photolytic Degradation: Exposure to direct sunlight resulted in significant degradation of about 34%, indicating that the compound is unstable in light. medcraveonline.com

Thermal Degradation: Under thermal stress, Triamcinolone Acetonide has been found to be relatively stable. researchgate.net

These studies highlight the importance of developing analytical methods that can resolve Triamcinolone Acetonide and its degradation products formed under various stress conditions.

Chromatographic Method Development

The development of a stability-indicating HPLC method involves optimizing various chromatographic parameters to achieve adequate separation of the parent drug from its degradation products and any process impurities.

A study on the simultaneous determination of Triamcinolone Acetonide, Betamethasone (B1666872) Valerate, and Clobetasol Propionate in a cream formulation utilized a gradient elution high-performance liquid chromatography with a photodiode array detector. tci-thaijo.org This method demonstrates the feasibility of separating corticosteroids with similar structures, including a valerate ester.

The following table summarizes the chromatographic conditions from a stability-indicating RP-HPLC method developed for Triamcinolone Acetonide. medcraveonline.com These conditions provide a foundational approach for developing a method for this compound.

Table 1: Chromatographic Conditions for Stability-Indicating RP-HPLC Method for Triamcinolone Acetonide

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatographic system Agilent Technologies |

| Column | Qualisil BDS C18 (250mm x 4.6mm, 5µm) |

| Mobile Phase | Methanol:Water (70:30 v/v), pH adjusted to 10.5 with triethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | Photodiode Array Detector at 238 nm |

| Injection Volume | 20 µL |

| Run Time | 10 min |

| Retention Time | 5.46 min |

Source: MedCrave online medcraveonline.com

Another stability-indicating HPLC method for Triamcinolone Acetonide in an ointment formulation utilized a gradient elution to separate the active ingredient from its degradation products. nih.gov

Table 2: Gradient HPLC Method for Triamcinolone Acetonide and its Degradation Products

| Parameter | Condition |

|---|---|

| Instrument | High Performance Liquid Chromatography |

| Column | Altima C18 RP18 HP (250×4.6mm, 5μm) |

| Mobile Phase | Acetonitrile and water buffered at pH 7 with 10mM phosphate buffer |

| Elution Mode | Gradient |

| Flow Rate | 1.5 mL/min |

| Detection | 241 nm |

Source: PubMed nih.gov

The validation of these methods, in accordance with International Council for Harmonisation (ICH) guidelines, typically includes assessments of specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. medcraveonline.comnih.govpharmahealthsciences.net The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation products, as confirmed by peak purity analysis.

Q & A

Q. What analytical methods are recommended for characterizing Triamcinolone acetonide 21-valerate in pharmaceutical formulations?

To ensure structural integrity and purity, nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ¹⁹F-NMR) is highly effective. For example, ¹H-NMR can resolve characteristic signals for glucocorticosteroids, while ¹⁹F-NMR distinguishes fluorinated derivatives like this compound from non-fluorinated analogs . High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry is also recommended for quantification, particularly when analyzing degradation products or impurities. Protocols should include validation of specificity, linearity, and recovery rates as per ICH guidelines.

Q. How do pharmacokinetic parameters of this compound differ between extended-release (ER) and crystalline suspension (CS) formulations?

Key differences include:

- Cmax (peak plasma concentration): ER formulations exhibit >18-fold lower Cmax compared to CS, reducing systemic exposure .

- Half-life: ER has a prolonged half-life (~4× longer) and residence time (~7× longer), attributed to sustained release from the ER matrix .

- AUC (area under the curve): ER shows a lower AUC over 24 hours but comparable total exposure (AUC∞) due to slower clearance .

Experimental designs should include crossover studies with frequent plasma sampling to capture these dynamics.

Q. What covariates must be controlled in clinical trials evaluating this compound efficacy?

Critical covariates include:

- Baseline disease severity (e.g., joint-space narrowing in osteoarthritis).

- Concomitant medications (e.g., NSAIDs or other corticosteroids).

- Demographic factors (age, BMI, renal/hepatic function).

Inconsistencies in covariate reporting across methods sections and results tables must be rectified to avoid confounding .

Advanced Research Questions

Q. How can contradictory efficacy data between Triamcinolone acetonide ER and CS formulations be resolved?

Contradictions arise from differing systemic exposure profiles (lower Cmax in ER vs. rapid clearance in CS) despite similar local efficacy. To resolve this:

- Conduct tissue-specific pharmacokinetic studies using microdialysis or biopsy sampling to measure drug concentration at the target site (e.g., synovial fluid).

- Apply mechanistic modeling to correlate local drug levels with clinical outcomes (e.g., pain reduction in osteoarthritis) .

- Validate findings via head-to-head trials with predefined equivalence margins .

Q. What experimental designs are optimal for assessing this compound’s effects on soft tissue topography?

A bimodal approach combining atomic force microscopy (AFM) and confocal microscopy can quantify drug deposition and its mechanical impact on tissues. For example:

- AFM measures changes in tissue elasticity and roughness post-deposition.

- Fluorescent tagging of the drug enables spatial tracking in ex vivo models (e.g., retinal or synovial tissues) .

Include controls for solvent effects and temperature variability to isolate drug-specific outcomes.

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Implement quality-by-design (QbD) principles during process development, focusing on critical parameters (e.g., reaction temperature, purification steps).

- Use multivariate analysis (MVA) to identify sources of variability (e.g., impurity profiles via HPLC-MS).

- Cross-validate batches using accelerated stability testing under ICH-recommended conditions (40°C/75% RH) .

Methodological Guidance for Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response relationships in Triamcinolone acetonide studies?

- Non-linear mixed-effects modeling (NONMEM) for sparse pharmacokinetic data.

- Bayesian hierarchical models to account for inter-individual variability in efficacy trials.

- Time-to-event analysis for safety endpoints (e.g., time to first adverse event) .

Ensure p-values for trend (ptrend) are reported when evaluating ordinal dose groups .

Q. How can NMR data from this compound studies be standardized across laboratories?

- Adopt pulse sequences optimized for glucocorticosteroids (e.g., NOESY for ¹H-NMR, DEPT for ¹³C-NMR).

- Use an internal standard (e.g., tetramethylsilane) and report chemical shifts in δ (ppm) relative to a deuterated solvent (e.g., DMSO-d6) .

- Share raw data in public repositories (e.g., Zenodo) with metadata on instrument calibration and acquisition parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.